Quantified pKa Modulation by gem-Difluorination in Saturated Bicyclic Amines
Systematic studies on gem-difluorinated saturated bicyclic amines demonstrate that the introduction of the gem-difluoro group adjacent to the amine nitrogen consistently lowers the pKa of the conjugate acid by 0.3 to 0.5 units relative to the non-fluorinated bicyclic counterpart [1][2]. This decrease in basicity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms and is a critical parameter for modulating the ionization state of the molecule at physiological pH.
| Evidence Dimension | Acidity of protonated amine (pKa) |
|---|---|
| Target Compound Data | pKa lowered by 0.3 - 0.5 units compared to the non-fluorinated parent amine |
| Comparator Or Baseline | Non-fluorinated bicyclic amine (e.g., 6-azabicyclo[3.2.1]octane, predicted pKa = 11.44 ± 0.20 ) |
| Quantified Difference | Decrease of 0.3 - 0.5 pKa units |
| Conditions | Experimentally determined and computationally predicted pKa values for a series of gem-difluorinated saturated bicyclic amines with 6-8 atoms in the largest ring [1]. |
Why This Matters
This quantitative pKa shift directly impacts the fraction of neutral, membrane-permeable free base available at physiological pH, thereby influencing oral absorption, cell permeability, and target engagement in a predictable and controllable manner that is essential for rational drug design.
- [1] Melnykov, K. P., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9. View Source
- [2] Grygorenko, O. O., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry, 28(40), e202500456. View Source
